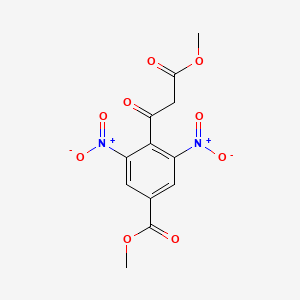

methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O9/c1-22-10(16)5-9(15)11-7(13(18)19)3-6(12(17)23-2)4-8(11)14(20)21/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZUKTUXUCBLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate typically involves the esterification of 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate can undergo several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

Major Products Formed

Reduction: 4-(3-amino-3-oxopropanoyl)-3,5-dinitrobenzoate.

Hydrolysis: 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds similar to methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate. These compounds are being investigated for their ability to mitigate neuronal damage caused by oxidative stress and inflammation, particularly in conditions like stroke and neurodegenerative diseases. The underlying mechanism involves the inhibition of excitatory neurotransmitter release and reduction of reactive oxygen species (ROS) levels, which are critical in neuroprotection .

Antifungal Activity

Research indicates that methyl 3,5-dinitrobenzoate, a related compound, exhibits antifungal activity against Candida albicans when formulated in nanoemulsions. This suggests that this compound may also possess similar properties, making it a candidate for developing advanced antifungal therapies .

Pharmaceutical Applications

Drug Development

The compound's structure allows for modifications that can enhance solubility and bioavailability, crucial for drug formulation. Its derivatives are being explored as potential candidates for treating various diseases due to their ability to cross the blood-brain barrier (BBB), thus facilitating targeted delivery to the central nervous system .

Formulation of Therapeutics

The incorporation of this compound into pharmaceutical formulations could improve the efficacy of existing drugs by enhancing their therapeutic profiles through combined mechanisms of action. This is particularly relevant in polypharmacy scenarios where multiple drug interactions are necessary for effective treatment .

Chemical Synthesis

Synthesis of Derivatives

The compound serves as a precursor in synthesizing various chemical derivatives with enhanced properties. Its unique functional groups allow for diverse reactions that can lead to new compounds with tailored biological activities. This aspect is vital in medicinal chemistry where structure-activity relationships are explored to develop new therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 3,5-dinitrobenzoate ester family. Below is a comparative analysis with structurally related derivatives:

Research Findings and Industrial Relevance

Stability and Handling

- Nitro-containing compounds are generally sensitive to shock and heat. The target compound’s stability is likely comparable to other nitroaromatics, requiring storage in cool, dry environments .

- tert-Butyl 3,5-dinitrobenzoate ’s bulky ester group enhances thermal stability, making it suitable for high-temperature reactions .

Commercial Availability

- The target compound is listed as discontinued by some suppliers (e.g., CymitQuimica) but remains available from specialized manufacturers (e.g., Hairui Chemical) at 98% purity .

- Methyl 3,5-dinitrobenzoate is commercially abundant, with applications ranging from academic research to industrial-scale syntheses .

Biological Activity

Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₃N₂O₇

- Molecular Weight : 273.23 g/mol

- CAS Number : [insert CAS number if available]

The compound includes a dinitrobenzoate moiety which is known for its biological activity, particularly in antimicrobial applications.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against Candida albicans. The compound was formulated into a nanoemulsion, demonstrating significant antifungal effects. The minimum inhibitory concentration (MIC) was determined to be effective in inhibiting the growth of C. albicans, suggesting its potential as a therapeutic agent in antifungal treatments (Duarte et al., 2024) .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Notably, derivatives of similar compounds exhibited MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating a robust antibacterial potential (PMC9865890) .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Wall Synthesis : The dinitrobenzoate structure may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : The compound can alter the permeability of microbial membranes, contributing to its antimicrobial efficacy.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Study on Antifungal Activity

A recent study published in Journal of Pharmaceutical Sciences explored the formulation of this compound in nanoemulsions. The results indicated that the nanoemulsion significantly enhanced the bioavailability and antifungal activity against C. albicans, with an MIC of 0.01 mg/mL (Duarte et al., 2024) .

Study on Antibacterial Activity

Another research article reported that derivatives similar to this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The study found that these compounds had MIC values ranging from 0.004 to 0.015 mg/mL against various bacterial strains (PMC9865890) .

Antimicrobial Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.